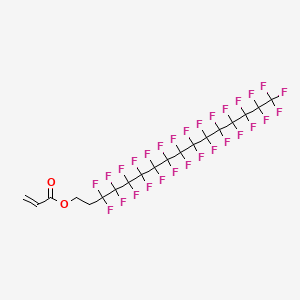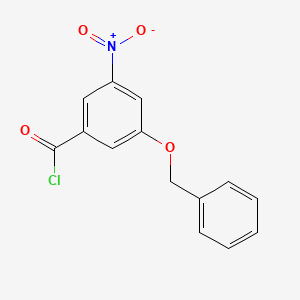
3-(Benzyloxy)-5-nitrobenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzyloxy)-5-nitrobenzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a benzyloxy group and a nitro group attached to a benzene ring, along with a benzoyl chloride functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-5-nitrobenzoyl chloride typically involves the nitration of benzyloxybenzene followed by acylationCommon reagents used in these reactions include nitric acid for nitration and thionyl chloride or oxalyl chloride for the acylation step .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzyloxy)-5-nitrobenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction: Zinc or tin in dilute mineral acid, or sodium sulfide in ammonium hydroxide solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions.
Amines: Formed through the reduction of the nitro group.
Benzoic Acids: Formed through the oxidation of the benzyloxy group.
Aplicaciones Científicas De Investigación
3-(Benzyloxy)-5-nitrobenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Potential use in the development of new drugs due to its reactivity and ability to form bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Benzyloxy)-5-nitrobenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The benzoyl chloride group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitro group can undergo reduction, leading to the formation of amino derivatives, which can further participate in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Benzyloxy)-4-nitrobenzoyl chloride
- 3-(Benzyloxy)-5-nitrobenzoic acid
- 3-(Benzyloxy)-5-nitrobenzaldehyde
Uniqueness
3-(Benzyloxy)-5-nitrobenzoyl chloride is unique due to the presence of both a benzyloxy group and a nitro group on the benzene ring, along with a reactive benzoyl chloride group. This combination of functional groups provides a versatile platform for various chemical transformations and applications in synthesis and research .
Propiedades
Número CAS |
33145-22-1 |
|---|---|
Fórmula molecular |
C14H10ClNO4 |
Peso molecular |
291.68 g/mol |
Nombre IUPAC |
3-nitro-5-phenylmethoxybenzoyl chloride |
InChI |
InChI=1S/C14H10ClNO4/c15-14(17)11-6-12(16(18)19)8-13(7-11)20-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Clave InChI |
IVZLLBPZEVBNOQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)[N+](=O)[O-])C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S)-2-[(Hydrazinylmethylidene)amino]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B14677244.png)
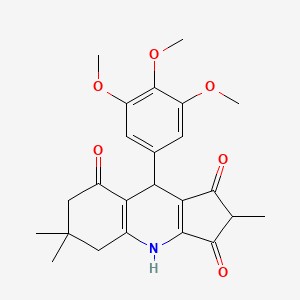
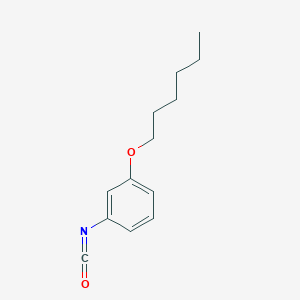
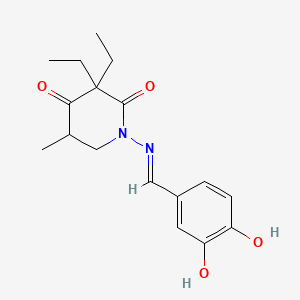
![3-(Ethyl{4-[(E)-phenyldiazenyl]phenyl}amino)propanenitrile](/img/structure/B14677289.png)
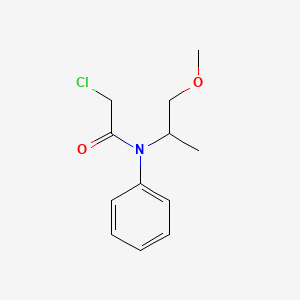
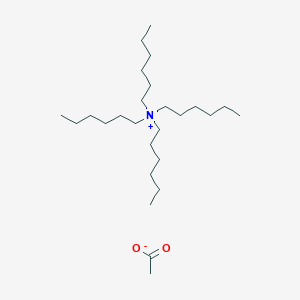
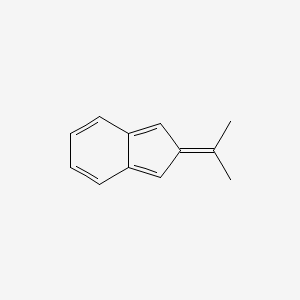
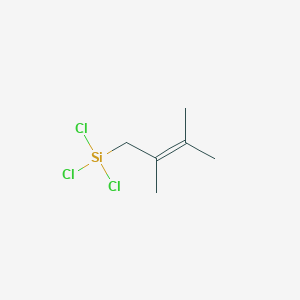
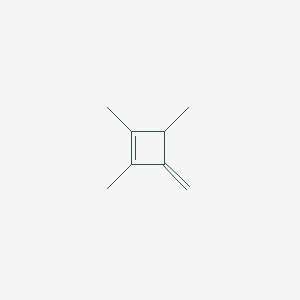
![5-[(4-Chlorophenyl)methyl]-6-[(E)-{[3-(dimethylamino)propyl]imino}methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14677341.png)
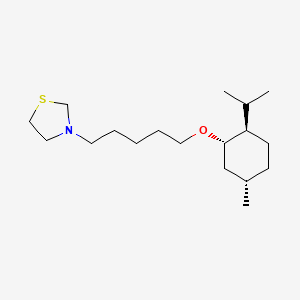
![2-Naphthalenecarboxylic acid, 4-[1-(3-carboxy-4-hydroxy-1-naphthalenyl)-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-1-hydroxy-6-(octadecyloxy)-](/img/structure/B14677343.png)
